molecular formula C10H12ClNO B129537 2-chloro-N-(2,5-dimethylphenyl)acetamide CAS No. 5177-35-5

2-chloro-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B129537
CAS No.: 5177-35-5
M. Wt: 197.66 g/mol
InChI Key: HNZGXKCXAZJSSV-UHFFFAOYSA-N
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Description

2-chloro-N-(2,5-dimethylphenyl)acetamide: is an organic compound with the molecular formula C10H12ClNO. It is a derivative of acetanilide, where the acetamide group is substituted with a 2-chloro and 2,5-dimethylphenyl group. This compound is known for its applications in the synthesis of pharmaceutical intermediates and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(2,5-dimethylphenyl)acetamide typically involves the reaction of 2,5-dimethylaniline with chloroacetyl chloride. The reaction is carried out in an organic solvent such as benzene or toluene, under controlled temperature conditions to prevent side reactions. The general reaction scheme is as follows:

2,5-dimethylaniline+chloroacetyl chlorideThis compound\text{2,5-dimethylaniline} + \text{chloroacetyl chloride} \rightarrow \text{this compound} 2,5-dimethylaniline+chloroacetyl chloride→this compound

Industrial Production Methods: In industrial settings, the reaction is scaled up using large reactors with precise temperature and pressure controls. The reaction mixture is typically stirred and refluxed for several hours to ensure complete conversion. After the reaction, the product is purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2-chloro-N-(2,5-dimethylphenyl)acetamide can undergo nucleophilic substitution reactions due to the presence of the chloro group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Scientific Research Applications

Chemistry: 2-chloro-N-(2,5-dimethylphenyl)acetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine: The compound is used in the synthesis of pharmaceutical intermediates, particularly in the development of anesthetics and antiarrhythmic agents. It serves as a precursor in the synthesis of lidocaine impurities .

Industry: In the industrial sector, it is used in the production of specialty chemicals and as a reagent in organic synthesis .

Comparison with Similar Compounds

  • 2-chloro-N-(2,6-dimethylphenyl)acetamide
  • 2-chloro-N-(2,4-dimethylphenyl)acetamide
  • N-(2,6-dimethylphenyl)chloroacetamide

Comparison: 2-chloro-N-(2,5-dimethylphenyl)acetamide is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different solubility, melting point, and reactivity patterns .

Properties

IUPAC Name

2-chloro-N-(2,5-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-7-3-4-8(2)9(5-7)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZGXKCXAZJSSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80391983
Record name 2-chloro-N-(2,5-dimethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5177-35-5
Record name 2-Chloro-N-(2,5-dimethylphenyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005177355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-chloro-N-(2,5-dimethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-2',5'-acetoxylidide
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Record name 2-Chloro-N-(2,5-dimethylphenyl)acetamide
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